N2,N6-bis(3,4-difluorophenyl)pyridine-2,6-dicarboxamide
Overview
Description
“N,N’-bis(3,4-difluorophenyl)-2,6-pyridinedicarboxamide” is a complex organic compound. It contains two 3,4-difluorophenyl groups attached to a 2,6-pyridinedicarboxamide core . The presence of fluorine atoms and amide groups could potentially give this compound interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two 3,4-difluorophenyl groups and a 2,6-pyridinedicarboxamide core . The fluorine atoms could potentially influence the electronic properties of the molecule, while the amide groups could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the fluorine atoms and the amide groups . The fluorine atoms are highly electronegative, which could make the compound reactive towards nucleophiles . The amide groups could potentially participate in various reactions, such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of fluorine atoms could potentially increase the compound’s stability and lipophilicity . The amide groups could allow for hydrogen bonding, which could influence the compound’s solubility and reactivity .Scientific Research Applications
Synthesis and Characterization of Aromatic Polyamides
The scientific landscape around N,N'-bis(3,4-difluorophenyl)-2,6-pyridinedicarboxamide often touches upon its utility in synthesizing and characterizing new polymeric materials. A study by Hsiao et al. (1999) elaborates on the synthesis of new diphenylfluorene-based aromatic polyamides, revealing their potential in creating materials with high thermal stability and good solubility in organic solvents. This research indicates the broader applicability of compounds related to N,N'-bis(3,4-difluorophenyl)-2,6-pyridinedicarboxamide in the development of high-performance materials for various industrial applications (Hsiao, Yang, & Lin, 1999).
Metal-Organic Frameworks and Supramolecular Chemistry
In the realm of supramolecular chemistry, Mishra et al. (2014) constructed tetracationic hetero-bimetallacycles from a ligand structurally similar to N,N'-bis(3,4-difluorophenyl)-2,6-pyridinedicarboxamide, showcasing its use in forming complexes with anticancer properties. This underscores the compound's significance in medicinal chemistry, particularly in designing new therapeutic agents with enhanced efficacy against various cancer cell lines (Mishra et al., 2014).
Photophysical and Electrochemical Applications
Further extending its application scope, the structural characteristics of N,N'-bis(3,4-difluorophenyl)-2,6-pyridinedicarboxamide-like compounds lend themselves to the study of luminescence. Hua et al. (2012) explored the photophysical properties of tris lanthanide(III) complexes formed with enantiomers of a related compound, revealing insights into luminescence sensitization, which is pivotal for developing new materials for optical and electronic devices (Hua et al., 2012).
Catalytic and Cytotoxic Studies
The versatility of N,N'-bis(3,4-difluorophenyl)-2,6-pyridinedicarboxamide analogs is also evident in their catalytic and cytotoxic potentials. Abdolmaleki and Ghadermazi (2017) synthesized novel pyridinedicarboxamide derivatives, including a polymeric copper(II) complex, and explored their electrochemical behavior, catalytic properties, and cytotoxicity against various cancer cell lines. This highlights the compound's utility in both electrochemistry and as a potential therapeutic agent (Abdolmaleki & Ghadermazi, 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-N,6-N-bis(3,4-difluorophenyl)pyridine-2,6-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4N3O2/c20-12-6-4-10(8-14(12)22)24-18(27)16-2-1-3-17(26-16)19(28)25-11-5-7-13(21)15(23)9-11/h1-9H,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXHXLRHROPJMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)C(=O)NC3=CC(=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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